molecular formula C21H26N2O2 B13538956 2-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester

2-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B13538956
M. Wt: 338.4 g/mol
InChI Key: UJIBKECDRCBJDV-UHFFFAOYSA-N
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Description

2-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative featuring a biphenyl substituent at the 4-position of the piperazine ring and a tert-butyl ester protective group. Piperazine-carboxylates are widely employed as intermediates in medicinal chemistry due to their versatility in functionalization and stability under diverse reaction conditions. The tert-butyl ester group serves as a protective moiety for carboxylic acids, enabling selective modifications of other reactive sites in the molecule .

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

tert-butyl 2-(4-phenylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)23-14-13-22-15-19(23)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-12,19,22H,13-15H2,1-3H3

InChI Key

UJIBKECDRCBJDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-phenylphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The resulting intermediate is then reacted with 4-bromobiphenyl under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura reaction, to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(4-phenylphenyl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 2-(4-phenylphenyl)piperazine-1-carboxylate is used as an intermediate for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound for understanding the pharmacokinetics and pharmacodynamics of piperazine-based drugs.

Medicine: tert-Butyl 2-(4-phenylphenyl)piperazine-1-carboxylate has potential applications in medicinal chemistry as a precursor for the synthesis of drugs with anti-inflammatory, anti-cancer, and anti-microbial properties. Its structural features allow for the design of molecules that can interact with specific biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in polymer synthesis and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-phenylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The biphenyl moiety enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine-1-carboxylic Acid tert-Butyl Ester Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
3-Formyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester 3-formyl, 4-methanesulfonyl C₁₃H₂₃N₃O₅S 333.40 Intermediate for reductive amination; used in synthesizing dimethylaminomethyl derivatives
4-(2-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester 4-(2-aminophenyl) C₁₅H₂₃N₃O₂ 277.37 Precursor for coupling reactions; forms beige crystals (mp 103–109°C, ≥95% purity)
4-(4-Carboxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester 4-(4-carboxyphenyl) C₁₆H₂₂N₂O₄ 306.36 Carboxylic acid functionality enables conjugation with amines or alcohols via activation
tert-Butyl 4-(2-bromobenzyl)piperazine-1-carboxylate 4-(2-bromobenzyl) C₁₆H₂₃BrN₂O₂ 369.28 Bromine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura)
4-(1-Phenyl-2-pyridin-4-yl-ethyl)-piperazine-1-carboxylic acid tert-butyl ester 4-(1-phenyl-2-pyridin-4-yl-ethyl) C₂₂H₂₉N₃O₂ 367.49 Bulky aromatic groups enhance binding to hydrophobic enzyme pockets; used in kinase inhibitor synthesis

Physicochemical Properties

  • Thermal Stability : The tert-butyl ester group undergoes thermal cleavage at ~125–150°C, releasing isobutylene and forming carboxylic acids. For example, poly(tert-butyl acrylate) (A20) exhibits a lower activation energy (116 kJ/mol) for ester cleavage compared to methyl methacrylate derivatives (125 kJ/mol) .
  • Solubility : Hydrophobic substituents (e.g., biphenyl, bromobenzyl) reduce aqueous solubility, necessitating organic solvents (e.g., DCM, THF) for reactions .
  • Crystallinity: Aminophenyl and carboxyphenyl derivatives often crystallize readily, aiding purification (e.g., 4-(2-aminophenyl) analog forms beige crystals ).

Biological Activity

2-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative characterized by a biphenyl group linked to a piperazine ring, which is further connected to a carboxylic acid that is esterified with tert-butyl alcohol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets.

  • Molecular Formula : C22H28N2O2
  • Molecular Weight : 342.45 g/mol
  • Structural Features : The compound features a biphenyl moiety, which can engage in π-π interactions, and a piperazine ring that facilitates hydrogen bonding with amino acids in proteins .

The biological activity of 2-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester is attributed to its ability to interact with various molecular targets. The biphenyl group can participate in hydrophobic interactions within protein pockets, while the piperazine moiety enhances binding affinity through hydrogen bonding. These interactions are crucial for modulating enzyme or receptor activities, leading to potential therapeutic effects .

Pharmacological Properties

Research indicates that compounds similar to 2-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester often exhibit significant pharmacological properties, including:

  • Antidepressant Effects : Piperazine derivatives are frequently studied for their potential antidepressant properties.
  • Antipsychotic Activity : There is evidence suggesting that this compound may have antipsychotic effects, similar to other piperazine-based compounds.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activities, making it a candidate for further investigation in infectious disease treatment.

Case Studies and Research Findings

  • High-throughput Screening for Antimycobacterial Activity :
    A study conducted on a diverse chemical library identified several compounds with promising activity against Mycobacterium tuberculosis. Although 2-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester was not directly tested, compounds with similar structures showed minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM, indicating potential for further development against tuberculosis .
  • Structure-Activity Relationship (SAR) Studies :
    SAR studies have shown that modifications in the biphenyl and piperazine structures can significantly impact biological activity. For instance, substituting different groups on the piperazine ring has been shown to alter binding affinity and selectivity towards various receptors, suggesting that structural optimization could enhance therapeutic efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Attributes
2-Biphenyl-2-YL-methyl-piperazine-1-carboxylic acid methyl esterMethyl ester instead of tert-butylLower lipophilicity
3-Biphenyl-3-YL-piperazine-1-carboxylic acid tert-butyl esterDifferent substitution pattern on biphenylUnique reactivity profile
4-(Pyrrolidin-3-yl)piperazine-1-carboxylic AcidContains a pyrrolidine ring instead of biphenylFocus on different receptor interactions

This table illustrates how variations in structure can lead to different pharmacological profiles and biological activities.

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